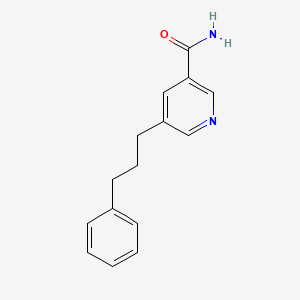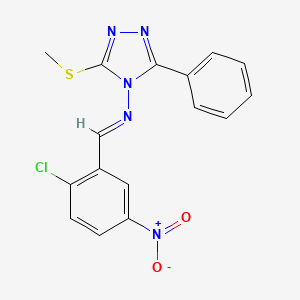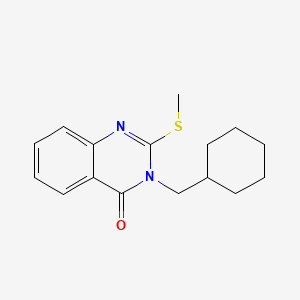![molecular formula C14H19N3O3 B5600673 N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide](/img/structure/B5600673.png)
N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves complex chemical reactions designed to introduce specific functional groups that alter the compound's physical and chemical properties. For instance, the synthesis of Mannich base derivatives of nicotinamide indicates sophisticated synthetic routes to achieve targeted chemical structures with desired properties (Jeeva et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of nicotinamide derivatives, such as N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide, reveals insights into their molecular geometry, conformation, and intermolecular interactions. Studies using techniques like infrared spectroscopy and crystallography provide detailed information on the stable structures and bonding patterns critical for understanding the compound's behavior and reactivity (Borba et al., 2008).
Chemical Reactions and Properties
Nicotinamide derivatives participate in various chemical reactions, including oxidation, reduction, and complex formation, which are essential for their biological activities and applications. The chemical properties of these compounds, such as reactivity towards different reagents and conditions, are crucial for their functionalization and application in different fields (Holman & Wiegand, 1948).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for their application in various scientific and industrial processes. Research on the stability of nicotinamide derivatives in aqueous solutions, for example, provides valuable information for their storage, handling, and application (Nagai et al., 1984).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity and interaction with other molecules, are central to its potential applications. Studies on the quaternization reactions of nicotinamide show the compound's ability to undergo chemical transformations, providing insights into its versatility and potential as a precursor for more complex compounds (Siber et al., 2019).
科学的研究の応用
Corrosion Inhibition in Metals
N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide, identified as N-(morpholinomethyl) nicotinamide (MMN) in research, has been reported for its high efficiency as a corrosion inhibitor, particularly for brass in acidic environments. MMN's effectiveness, reaching up to 93.16% at 60°C, is attributed to its adsorption characteristics and is explained by parameters like free energy, entropy, and enthalpy. This compound acts as a mixed-type inhibitor and follows the Langmuir adsorption isotherm. Its corrosion inhibition mechanisms were also supported by quantum chemical indices using density functional theory and validated through surface morphology studies using SEM (Zulfareen, Kannan, Venugopal, & Gnanavel, 2017).
Therapeutic Potential in Various Diseases
Nicotinamide, a form of vitamin B3 and structurally related to this compound, has shown potential in various disease treatments. Its roles range from influencing oxidative stress to modulating cellular survival and death pathways. In diseases like immune system dysfunction, diabetes, and aging-related diseases, nicotinamide acts as a cytoprotectant by blocking cellular inflammatory activation and apoptosis. Its function in cellular pathways involving forkhead transcription factors, sirtuins, protein kinase B (Akt), and others, offers potential for therapeutic strategies in multiple disease entities (Maiese, Zhong Chong, Hou, & Shang, 2009).
Inhibition of Mild Steel Corrosion
Similar to its action on brass, this compound and its derivatives have been studied for their inhibitory effects on mild steel corrosion in hydrochloric acid. These studies include nicotinamide itself and its Mannich base derivatives, showcasing their spontaneous adsorption on mild steel surfaces and compliance with Langmuir and Dubinin–Radushkevich adsorption isotherms. Their role as mixed-type inhibitors was evidenced through polarization measurements and electrochemical impedance spectroscopy, alongside confirmation via FT-IR analysis, SEM micrographs, and AFM analysis (Jeeva, Prabhu, & Rajesh, 2017).
Enzymatic and Cellular Activity
Nicotinamide also demonstrates enzymatic inhibition, such as its ability to inhibit hepatic microsomal mixed-function oxidase. Its addition to media studying oxidative metabolism of substrates shows competitive inhibition of aminopyrine demethylation and mixed competitive/noncompetitive inhibition of aniline hydroxylation. These findings emphasize the importance of considering nicotinamide's effects in enzymatic assays (Schenkman, Ball, & Estabrook, 1967).
特性
IUPAC Name |
N-(4-morpholin-4-yl-4-oxobutyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13(17-7-9-20-10-8-17)4-2-6-16-14(19)12-3-1-5-15-11-12/h1,3,5,11H,2,4,6-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNAFTKUGTXGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-hydroxy-3-methylbutyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]benzamide](/img/structure/B5600591.png)
![(1S*,5R*)-6-benzyl-3-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600597.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5600598.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5600603.png)
![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5600609.png)

![N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide](/img/structure/B5600620.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600625.png)


![N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600641.png)

![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)
